1-Cyclohexyl-1H-imidazole-4-carbonitrile

Description

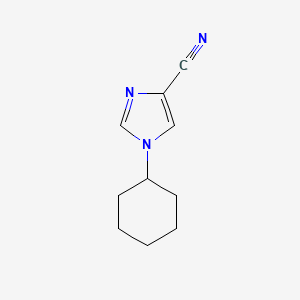

1-Cyclohexyl-1H-imidazole-4-carbonitrile is an imidazole derivative with a cyclohexyl group at the N1 position and a nitrile (-CN) substituent at the C4 position. Its molecular formula is C₁₀H₁₂N₃, with a molecular weight of 174.23 g/mol (calculated).

Properties

Molecular Formula |

C10H13N3 |

|---|---|

Molecular Weight |

175.23 g/mol |

IUPAC Name |

1-cyclohexylimidazole-4-carbonitrile |

InChI |

InChI=1S/C10H13N3/c11-6-9-7-13(8-12-9)10-4-2-1-3-5-10/h7-8,10H,1-5H2 |

InChI Key |

RFNSVHRTFFJGER-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(CC1)N2C=C(N=C2)C#N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Cyclohexyl-1H-imidazole-4-carbonitrile typically involves the cyclization of appropriate precursors. One common method is the reaction of cyclohexylamine with glyoxal and ammonium acetate, followed by dehydration and cyclization to form the imidazole ring. The nitrile group can be introduced through a subsequent reaction with a suitable nitrile source under mild conditions .

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, yield, and cost-effectiveness. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions: 1-Cyclohexyl-1H-imidazole-4-carbonitrile can undergo various chemical reactions, including:

Oxidation: The imidazole ring can be oxidized under specific conditions to form N-oxides.

Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.

Substitution: The hydrogen atoms on the imidazole ring can be substituted with various functional groups using electrophilic or nucleophilic reagents.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or peracids.

Reduction: Lithium aluminum hydride or catalytic hydrogenation.

Substitution: Halogenating agents, alkylating agents, or acylating agents.

Major Products:

Oxidation: Imidazole N-oxides.

Reduction: 1-Cyclohexyl-1H-imidazole-4-amine.

Substitution: Various substituted imidazoles depending on the reagents used.

Scientific Research Applications

1-Cyclohexyl-1H-imidazole-4-carbonitrile has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

Mechanism of Action

The mechanism of action of 1-Cyclohexyl-1H-imidazole-4-carbonitrile depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The nitrile group can form hydrogen bonds or coordinate with metal ions, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Analysis and Electronic Effects

The table below highlights key structural and electronic differences between 1-cyclohexyl-1H-imidazole-4-carbonitrile and analogs:

Key Observations:

- Substituent Size and Lipophilicity : The cyclohexyl group in the target compound increases steric bulk and lipophilicity compared to smaller alkyl groups (e.g., ethyl or methyl) in analogs . This may enhance binding to hydrophobic enzyme pockets or improve blood-brain barrier penetration.

- Nitrile Positioning : Nitriles at C4 (target compound) vs. C2 (4-methyl analog) alter electronic distribution. C4 nitriles in imidazoles are often associated with stronger hydrogen-bonding interactions, as seen in thiazole-4-carbonitrile’s crystal packing via C–H⋯N bonds .

- Heterocycle Modifications : Replacing imidazole with thiazole (as in 1,3-thiazole-4-carbonitrile) introduces sulfur, which may influence redox properties or intermolecular interactions .

Physicochemical Properties

Solubility and Stability:

- The cyclohexyl group reduces aqueous solubility compared to methyl or ethyl analogs but improves stability against metabolic degradation .

- 1,3-Thiazole-4-carbonitrile exhibits robust crystalline stability due to π–π stacking and hydrogen bonding, a feature that may be less pronounced in the target compound due to steric hindrance from the cyclohexyl group .

Biological Activity

1-Cyclohexyl-1H-imidazole-4-carbonitrile is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. The imidazole ring is a common motif in many biologically active compounds, and the introduction of a cyclohexyl group enhances its pharmacological properties. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy against various pathogens, and potential therapeutic applications.

Antimicrobial Activity

Recent studies have highlighted the effectiveness of this compound against Mycobacterium tuberculosis (M. tuberculosis). A high-throughput screening identified this compound as one of the promising candidates with significant antimicrobial properties. The Minimum Inhibitory Concentration (MIC) for this compound was found to be less than 20 µM, indicating potent activity against the pathogen responsible for tuberculosis .

| Compound | MIC (µM) | Activity |

|---|---|---|

| This compound | <20 | Active against M. tuberculosis |

| 4PP-1 | 6.3 | Active |

| 4PP-2 | 2.0 | Improved activity |

The mechanism by which this compound exerts its antimicrobial effects involves interference with bacterial cell wall synthesis and disruption of metabolic pathways. The compound's structural analogs were evaluated to understand the relationship between structure and activity, revealing that modifications to the cyclohexyl group can significantly impact potency and selectivity .

Cytotoxicity Studies

Cytotoxicity assays conducted on HepG2 cells demonstrated that while the compound exhibits strong antimicrobial activity, it also shows a degree of cytotoxicity at higher concentrations. The IC50 values for various analogs were assessed, providing insight into their safety profiles in mammalian cells .

| Compound | IC50 (µM) | Cytotoxicity |

|---|---|---|

| This compound | >50 | Low cytotoxicity |

| 4PP-1 | 30 | Moderate cytotoxicity |

Case Study 1: Tuberculosis Treatment

In a study aimed at identifying new treatments for tuberculosis, compounds including this compound were screened against M. tuberculosis strains. The results showed that this compound effectively inhibited bacterial growth, supporting its potential as a lead compound for drug development .

Case Study 2: FABP4 Inhibition

Another study focused on fatty acid binding protein 4 (FABP4) inhibition revealed that derivatives of imidazole compounds, including those related to this compound, exhibited promising inhibitory activities. The IC50 values obtained were competitive with established inhibitors, suggesting potential applications in metabolic disorders .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.